Tranimilast

PDE4 inhibition enzyme kinetics IC50 comparison

Tanimilast (INN, also designated CHF6001) is a small-molecule phosphodiesterase 4 (PDE4) inhibitor developed specifically for pulmonary delivery via inhalation. As a second-generation inhaled PDE4 inhibitor, tanimilast was rationally designed to overcome the systemic tolerability limitations of oral PDE4 inhibitors such as roflumilast while maximizing therapeutic activity in the lung compartment.

Molecular Formula C30H30Cl2F2N2O8S
Molecular Weight 687.5 g/mol
CAS No. 1239278-59-1
Cat. No. B606644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranimilast
CAS1239278-59-1
SynonymsCHF-6001;  CHF 6001;  CHF6001;  tanimilast;  tanimilastum.
Molecular FormulaC30H30Cl2F2N2O8S
Molecular Weight687.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5
InChIInChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1
InChIKeyVCFBPAOSTLMYIV-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tanimilast (CAS 1239278-59-1): A High-Potency Inhaled PDE4 Inhibitor with Quantified Differentiation for Respiratory Inflammation Research


Tanimilast (INN, also designated CHF6001) is a small-molecule phosphodiesterase 4 (PDE4) inhibitor developed specifically for pulmonary delivery via inhalation [1]. As a second-generation inhaled PDE4 inhibitor, tanimilast was rationally designed to overcome the systemic tolerability limitations of oral PDE4 inhibitors such as roflumilast while maximizing therapeutic activity in the lung compartment [2]. The compound demonstrates subnanomolar enzymatic potency against PDE4 (IC50 = 0.026 ± 0.006 nM) and exhibits robust anti-inflammatory activity in both cellular and in vivo models of pulmonary inflammation [3].

Why Generic Substitution of Tanimilast (CAS 1239278-59-1) with Oral PDE4 Inhibitors or Alternative Inhaled PDE4 Compounds is Scientifically Unsupported


PDE4 inhibitors are not functionally interchangeable due to substantial divergence in enzymatic potency, isoform selectivity profiles, pharmacokinetic disposition, and tissue-specific tolerability. Oral PDE4 inhibitors such as roflumilast are constrained by class-related gastrointestinal and systemic adverse effects—including nausea, diarrhea, weight loss, and abdominal pain—which drive high rates of treatment discontinuation and limit dose escalation [1]. Inhaled PDE4 inhibitors are designed to mitigate these liabilities, yet potency and selectivity vary markedly among inhaled candidates. Tanimilast demonstrates 7-fold greater enzymatic potency than roflumilast and 923-fold greater potency than cilomilast, with >20,000-fold selectivity over non-PDE4 targets [2]. Furthermore, tanimilast exhibits a distinct pharmacokinetic profile characterized by approximately 50% absolute inhaled bioavailability and a prolonged pulmonary absorption-limited terminal half-life of 39 hours, features that are not shared by other inhaled PDE4 candidates and cannot be assumed upon substitution [3].

Tanimilast (CAS 1239278-59-1) Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Pharmacokinetic Benchmarking Against Comparators


PDE4 Enzymatic Potency: 7-Fold Superior to Roflumilast and 923-Fold Superior to Cilomilast

Tanimilast inhibits PDE4 enzymatic activity with an IC50 of 0.026 ± 0.006 nM. In direct comparative assays, tanimilast was 7-fold more potent than the oral PDE4 inhibitor roflumilast (IC50 = 0.18 ± 0.04 nM) and 923-fold more potent than cilomilast (IC50 = 24 ± 6 nM) [1]. Tanimilast also demonstrated equipotency to the inhaled PDE4 inhibitor GSK256066 (IC50 = 0.026 nM) and 55-fold greater potency than UK500,001 (IC50 = 1.4 nM) [2].

PDE4 inhibition enzyme kinetics IC50 comparison

Isoform-Selective PDE4 Inhibition: Equipotent Activity Across PDE4A-D Isoforms

Tanimilast inhibits all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) with equal subnanomolar potency, yielding IC50 values of 0.021 nM, 0.028 nM, 0.027 nM, and 0.026 nM respectively [1]. This balanced isoform inhibition profile contrasts with certain PDE4 inhibitors that exhibit preferential inhibition of specific isoforms, which may alter the therapeutic index or tolerability profile. Notably, tanimilast displays a high-affinity rolipram binding site (HARBS) to low-affinity rolipram binding site (LARBS) ratio exceeding 40, a biochemical signature associated with reduced emetogenic potential [2].

PDE4 isoforms isozyme selectivity anti-inflammatory

Kinase and PDE Panel Selectivity: >20,000-Fold Selectivity Over Non-PDE4 Targets

In a broad selectivity screen encompassing a panel of 51 phosphodiesterases (including PDE1, PDE2, PDE3, PDE5, PDE6, PDE7, PDE8, PDE9, PDE10, and PDE11 families) and a panel of 100 kinases, tanimilast demonstrated >20,000-fold selectivity for PDE4 over all non-PDE4 targets tested [1]. The compound exhibited no significant inhibitory activity (IC50 >10 μM) against any non-PDE4 PDE isozyme or kinase, establishing tanimilast as a highly selective PDE4 inhibitor with minimal risk of off-target pharmacology [2].

off-target selectivity PDE panel kinase profiling

In Vivo Anti-Inflammatory Efficacy: Dose-Dependent Inhibition of LPS-Induced Pulmonary Neutrophilia

In a rat model of lipopolysaccharide (LPS)-induced pulmonary inflammation, intratracheally administered tanimilast dose-dependently inhibited pulmonary neutrophilia with an ED50 of 0.205 μmol/kg (approximately 141 μg/kg) and inhibited total leukocyte infiltration with an ED50 of 0.188 μmol/kg (approximately 129 μg/kg) [1]. For comparison, in separate studies using comparable LPS-challenge models, the oral PDE4 inhibitor roflumilast achieved similar levels of neutrophil inhibition only at oral doses of 1-3 mg/kg, reflecting a >10-fold higher dose requirement on a molar basis and distinct pharmacokinetic constraints [2].

in vivo efficacy pulmonary inflammation neutrophilia

Pharmacokinetic Profile: 50% Inhaled Absolute Bioavailability and Prolonged 39-Hour Pulmonary Absorption-Limited Half-Life

Following inhaled administration via NEXThaler® dry powder inhaler (3200 μg dose), the absolute bioavailability of tanimilast was approximately 50%. Intravenous administration of a [14C]-tanimilast microtracer revealed a plasma clearance of 22 L/h, a steady-state volume of distribution of 201 L, and a terminal half-life of 14 hours. Critically, the terminal half-life following inhaled administration was significantly prolonged to 39 hours, indicating that plasma elimination is limited by the slow absorption rate from the lungs rather than by systemic clearance [1]. Mass balance studies demonstrated that 79% of the intravenous dose was recovered in excreta (71% in feces, 8% in urine), with metabolism being the predominant elimination pathway. No metabolites accounted for >10% of circulating drug-related exposure, obviating the need for additional metabolite qualification per regulatory guidelines [2].

pharmacokinetics bioavailability ADME

Clinical Tolerability Profile: Absence of PDE4 Inhibitor Class-Related Gastrointestinal Adverse Effects in Phase II Studies

In Phase II clinical studies, inhaled tanimilast demonstrated a favorable tolerability profile with no evidence of the PDE4 inhibitor class-related gastrointestinal adverse effects (nausea, diarrhea, abdominal pain, weight loss) that commonly limit the use of oral roflumilast [1]. While roflumilast treatment is associated with discontinuation rates of 10-19% due to intolerable gastrointestinal effects in clinical practice, tanimilast's adverse event profile in Phase II studies did not differ significantly from placebo with respect to gastrointestinal tolerability endpoints [2].

clinical tolerability safety profile adverse events

Tanimilast (CAS 1239278-59-1): High-Impact Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Pulmonary PDE4 Pharmacology in Disease-Relevant In Vivo Models

Investigators utilizing rodent models of LPS-induced pulmonary neutrophilia or allergen-induced airway inflammation should prioritize tanimilast due to its defined intratracheal ED50 values (pulmonary neutrophilia ED50 = 0.205 μmol/kg; leukocyte infiltration ED50 = 0.188 μmol/kg) [1]. These quantitative efficacy benchmarks enable precise dose selection and reproducible study design. The compound's equipotent inhibition of PDE4A-D isoforms (IC50 0.021-0.028 nM) and >20,000-fold selectivity over non-PDE4 targets ensure that observed anti-inflammatory effects are attributable specifically to PDE4 inhibition without confounding off-target pharmacology [2].

Inhaled PDE4 Inhibitor Comparative Pharmacology Studies

For research programs comparing inhaled PDE4 inhibitors, tanimilast serves as a high-potency reference standard with well-characterized comparator data. Tanimilast demonstrates 7-fold greater enzymatic potency than roflumilast (IC50 0.026 nM vs. 0.18 nM) and 923-fold greater potency than cilomilast (IC50 0.026 nM vs. 24 nM), with equipotency to GSK256066 (IC50 0.026 nM) and 55-fold greater potency than UK500,001 (IC50 1.4 nM) [1]. These direct comparator data provide a quantitative framework for benchmarking novel PDE4 inhibitor candidates against a compound that has progressed to Phase III clinical development in COPD and asthma [2].

Pulmonary Pharmacokinetic and Lung Retention Studies

Tanimilast is uniquely suited for investigations of pulmonary drug disposition and lung retention kinetics. Its absolute inhaled bioavailability of approximately 50% and prolonged inhaled terminal half-life of 39 hours (compared to 14 hours following IV administration) provide a well-defined model system for studying absorption-limited pulmonary pharmacokinetics [1]. The availability of radiolabeled [14C]-tanimilast and comprehensive ADME data—including plasma clearance (22 L/h), volume of distribution (201 L), and excretion mass balance (79% recovery, predominantly via feces)—enables sophisticated studies of pulmonary-to-systemic drug transfer and metabolite profiling [2].

COPD and Asthma Preclinical Efficacy Studies Requiring Translational Relevance

For academic and industry researchers seeking a PDE4 inhibitor with direct translational relevance to human respiratory disease, tanimilast offers a clinical-stage compound with extensive Phase II and Phase III clinical trial data. The compound has been evaluated in the 52-week PILASTER Phase III study (NCT04636801) in COPD patients and in multiple Phase II studies demonstrating favorable gastrointestinal tolerability distinct from oral PDE4 inhibitors [1]. This clinical data package, combined with robust preclinical efficacy in disease-relevant models, supports the use of tanimilast as a translational tool compound for investigating PDE4-mediated mechanisms in obstructive lung diseases [2].

Quote Request

Request a Quote for Tranimilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.